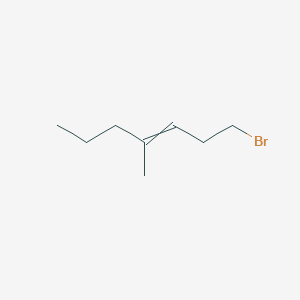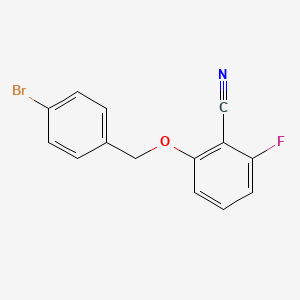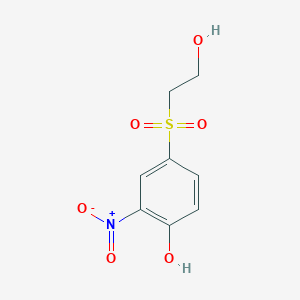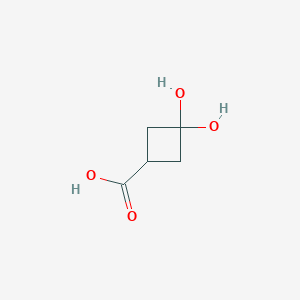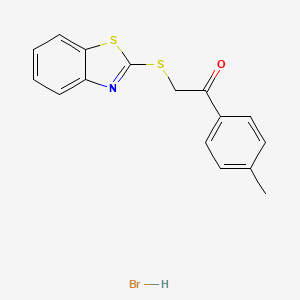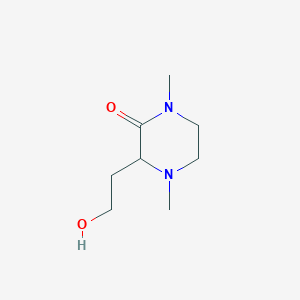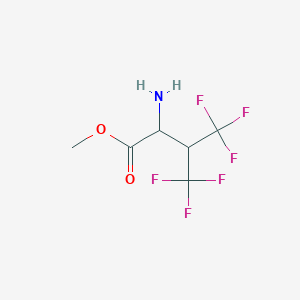
methyl 2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate
Vue d'ensemble
Description
methyl 2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of trifluoromethyl groups imparts significant stability and reactivity, making it a valuable compound for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a trifluoromethylated ester with an amine in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
methyl 2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
methyl 2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s stability and reactivity make it useful for studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of agrochemicals, polymers, and specialty materials due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of methyl 2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate involves its interaction with molecular targets through its trifluoromethyl groups. These groups can enhance binding affinity and specificity to target molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-amino-3-(difluoromethyl)-4,4,4-trifluorobutanoate
- Methyl 2-amino-3-(trifluoromethyl)-4,4,4-difluorobutanoate
Uniqueness
methyl 2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate is unique due to the presence of multiple trifluoromethyl groups, which impart enhanced stability and reactivity compared to similar compounds. This makes it particularly valuable for applications requiring high chemical stability and specific reactivity profiles.
Propriétés
Formule moléculaire |
C6H7F6NO2 |
|---|---|
Poids moléculaire |
239.12 g/mol |
Nom IUPAC |
methyl 2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate |
InChI |
InChI=1S/C6H7F6NO2/c1-15-4(14)2(13)3(5(7,8)9)6(10,11)12/h2-3H,13H2,1H3 |
Clé InChI |
KSIDOGURSVEJEZ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(C(C(F)(F)F)C(F)(F)F)N |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
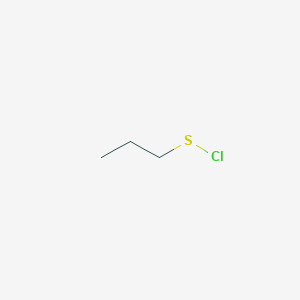
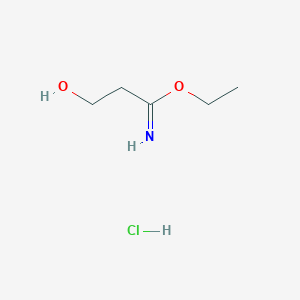

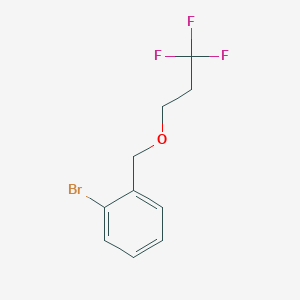
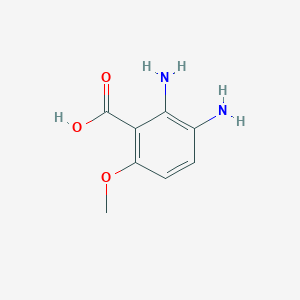
![1-Ethyl-4-[(7-methoxy-3,7-dimethyloct-2-en-1-yl)oxy]benzene](/img/structure/B8456500.png)
![3-(3-Fluorophenyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8456503.png)
